molecular formula C10H13Cl2N B3109432 1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine CAS No. 17291-95-1

1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine

Cat. No.: B3109432
CAS No.: 17291-95-1
M. Wt: 218.12 g/mol
InChI Key: GBHNWWAAJIPAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium or platinum, to facilitate the hydrogenation process . The reaction conditions include maintaining a temperature range of 60-80°C and a pressure of 1-2 atm to ensure optimal yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves a continuous flow process where the reactants are fed into a reactor in a controlled manner. The reaction mixture is then subjected to hydrogenation using a catalyst, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in aqueous medium at elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, including its use as a pharmacological agent in the treatment of certain medical conditions.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby affecting various biochemical processes. For example, it may inhibit the binding of specific ligands to their receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its dichlorophenyl group provides distinct reactivity patterns, making it valuable in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6,10H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHNWWAAJIPAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine
Reactant of Route 3
1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine
Reactant of Route 4
1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine
Reactant of Route 5
1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine
Reactant of Route 6
1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.